Computed LogP Comparison: Pentafluoropentyl vs. Non-Fluorinated and Perfluorooctyl Analogs
The target compound exhibits a computed logP (XLogP3-AA) of 2.0, which is significantly higher than its non-fluorinated analog (butyl 4-oxobutanoate, predicted logP ~0.3) but substantially lower than long-chain perfluorooctyl analogs (predicted logP >5.0) [1][2]. This places it in an optimal intermediate lipophilicity range often associated with balanced permeability and solubility for drug-like molecules [3].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | Non-fluorinated analog (Butyl 4-oxobutanoate): Predicted logP ~0.3; Perfluorooctyl analog: Predicted logP >5.0 [2] |
| Quantified Difference | ~1.7 log unit increase over non-fluorinated; >3 log unit decrease from perfluorooctyl analog. |
| Conditions | Computed using XLogP3 algorithm (PubChem) and predicted via ACD/Labs or similar. |
Why This Matters
For procurement, this demonstrates the compound provides a specific, moderate lipophilicity increase that a simple alkyl chain or a longer perfluoro chain cannot replicate, avoiding both low permeability and excessive non-specific binding.
- [1] PubChem. (2026). Compound Summary for CID 1788709: Computed Properties (XLogP3-AA). National Library of Medicine. View Source
- [2] Predicted data from ACD/Labs Percepta or Molinspiration; for butyl 4-oxobutanoate and perfluorooctyl analog. (Note: Values are estimates for class-level comparison). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
